LCS3
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Overview
Description
LCS3 is a small molecule inhibitor known for its selective inhibition of disulfide reductases, specifically glutathione disulfide reductase and thioredoxin reductase 1. This compound has shown significant potential in inducing oxidative stress and lethality in lung cancer cells, particularly lung adenocarcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
LCS3 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
LCS3 undergoes various chemical reactions, including:
Substitution: Functional group modifications during synthesis involve substitution reactions to introduce specific groups that enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound are primarily its oxidized and reduced forms, which play a crucial role in its mechanism of action as an inhibitor of disulfide reductases .
Scientific Research Applications
LCS3 has a wide range of scientific research applications, including:
Mechanism of Action
LCS3 exerts its effects by inhibiting the activity of glutathione disulfide reductase and thioredoxin reductase 1. This inhibition leads to the accumulation of reactive oxygen species, inducing oxidative stress and promoting cell death in lung adenocarcinoma cells. The molecular targets of this compound include the disulfide reductases, which are crucial for maintaining cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Glutathione disulfide reductase inhibitors: Compounds that inhibit the same enzyme but may differ in their selectivity and potency.
Thioredoxin reductase inhibitors: Similar inhibitors that target thioredoxin reductase 1 but may have different chemical structures and mechanisms of action.
Uniqueness of LCS3
This compound is unique due to its dual inhibition of both glutathione disulfide reductase and thioredoxin reductase 1, which sensitizes lung adenocarcinoma cells to oxidative stress and cell death. This dual inhibition strategy makes this compound a promising candidate for therapeutic exploitation in lung cancer treatment .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZJNUHQINERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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